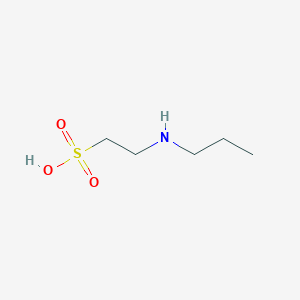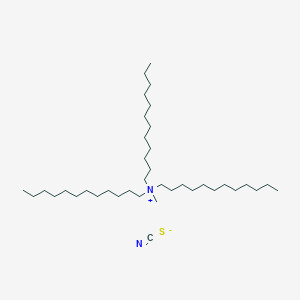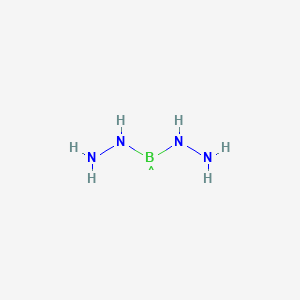
Dihydrazinylboranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrazinylboranyl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a boron atom bonded to two hydrazinyl groups, making it a versatile reagent in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrazinylboranyl can be synthesized through several methods. One common approach involves the reaction of boron trihalides with hydrazine under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Another method involves the use of boron esters and hydrazine derivatives, which can be carried out in organic solvents such as tetrahydrofuran or diethyl ether.
Industrial Production Methods: On an industrial scale, this compound is produced using high-purity boron trihalides and hydrazine. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Dihydrazinylboranyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: It can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Boron-nitrogen compounds.
Reduction: Boron-hydride complexes.
Substitution: Halogenated boron compounds.
Aplicaciones Científicas De Investigación
Dihydrazinylboranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Research is ongoing into its use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism by which dihydrazinylboranyl exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, facilitating targeted delivery of therapeutic agents. The hydrazinyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Hydrazinylborane: Similar in structure but with different reactivity.
Borohydrazide: Contains a boron-hydrazine bond but lacks the same versatility.
Boron Nitride: A boron-nitrogen compound with different applications.
Uniqueness: Dihydrazinylboranyl is unique due to its dual hydrazinyl groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and materials science.
Propiedades
Número CAS |
25540-56-1 |
|---|---|
Fórmula molecular |
BH6N4 |
Peso molecular |
72.89 g/mol |
InChI |
InChI=1S/BH6N4/c2-4-1-5-3/h4-5H,2-3H2 |
Clave InChI |
JEYNWJYOGOMWNC-UHFFFAOYSA-N |
SMILES canónico |
[B](NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




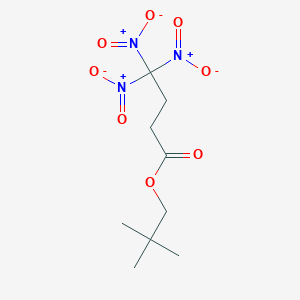
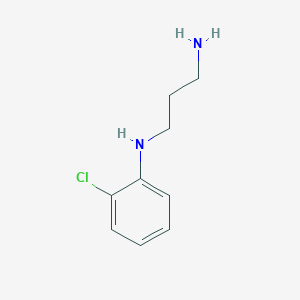
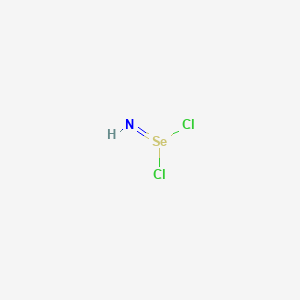
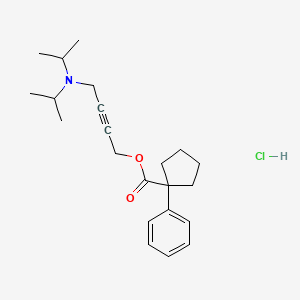
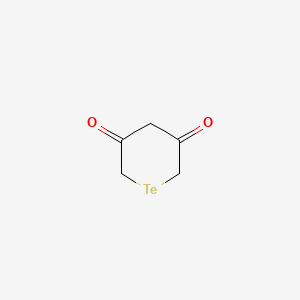
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)



